Peficitinib (hydrobromide)

JAK Selectivity Enzyme Assay Kinase Profiling

Peficitinib hydrobromide is an orally bioavailable, small-molecule Janus kinase (JAK) inhibitor with a chemical structure based on an adamantane-pyrrolo[2,3-b]pyridine scaffold. It exerts its pharmacological effect by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), thereby suppressing the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of autoimmune diseases.

Molecular Formula C18H23BrN4O2
Molecular Weight 407.3 g/mol
Cat. No. B12395469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeficitinib (hydrobromide)
Molecular FormulaC18H23BrN4O2
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br
InChIInChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H
InChIKeyZUVPMAPXNYGJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peficitinib (Hydrobromide): A Differentiated Pan-JAK Inhibitor with Moderate JAK3 Selectivity for Rheumatoid Arthritis Research and Development


Peficitinib hydrobromide is an orally bioavailable, small-molecule Janus kinase (JAK) inhibitor with a chemical structure based on an adamantane-pyrrolo[2,3-b]pyridine scaffold [1]. It exerts its pharmacological effect by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), thereby suppressing the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of autoimmune diseases [2]. In enzyme assays, peficitinib exhibits IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.71 nM (JAK3), and 4.8 nM (TYK2), demonstrating moderate selectivity for JAK3 . The hydrobromide salt form is selected to enhance chemical stability and solubility, making it suitable for formulation development and as a reference standard in analytical and bioequivalence studies .

Why Peficitinib (Hydrobromide) is Not a Generic Substitute for Tofacitinib or Baricitinib in Research and Clinical Applications


While peficitinib, tofacitinib, baricitinib, upadacitinib, and filgotinib all belong to the JAK inhibitor class and are approved for rheumatoid arthritis, they are not interchangeable due to distinct pharmacological and metabolic profiles that can translate to meaningful differences in research and clinical settings [1]. These differences arise from unique chemical structures that dictate specific binding modes within the catalytic cleft of each JAK isoform, leading to variations in kinase selectivity [2]. Furthermore, key pharmacokinetic parameters, including metabolism (e.g., peficitinib is metabolized by NNMT and SULT2A1, unlike CYP-dependent pathways of others), excretion, and drug interaction potential, vary significantly among these agents [3]. Therefore, selecting the appropriate compound for a specific research model or clinical investigation requires careful consideration of these quantifiable differentiators rather than a simple class-based substitution.

Quantitative Evidence Guide: Differentiating Peficitinib (Hydrobromide) from Key Comparators


Peficitinib Demonstrates Moderate Selectivity for JAK3, Distinct from the JAK1/3 Profile of Tofacitinib

Peficitinib is a pan-JAK inhibitor but exhibits moderate selectivity for JAK3, with an IC50 of 0.71 nM, which is 5.5-fold lower than its JAK1 IC50 (3.9 nM) and 7.0-fold lower than its JAK2 IC50 (5.0 nM) . In contrast, tofacitinib is characterized primarily as a JAK1/3 inhibitor with IC50 values of 3.2 nM for JAK1 and 1.6 nM for JAK3 in enzyme assays, resulting in a JAK1/JAK3 selectivity ratio of ~2 [1].

JAK Selectivity Enzyme Assay Kinase Profiling

High-Dose Peficitinib (150 mg) Demonstrates Superior ACR Response vs. Adalimumab, a Distinction Not Shared by All JAK Inhibitors

A 2024 Bayesian network meta-analysis of randomized controlled trials found that high-dose peficitinib (150 mg once daily) showed a statistically significant increase in ACR20, ACR50, and ACR70 response rates compared to adalimumab (ADA), a standard-of-care biologic [1]. In the same analysis, this level of superior efficacy over adalimumab was only observed for high-dose peficitinib, tofacitinib, and low-dose decernotinib, distinguishing it from other JAK inhibitors like baricitinib and upadacitinib, which did not show a statistically significant advantage over adalimumab [1].

Clinical Efficacy ACR Response Rheumatoid Arthritis

Peficitinib Displays Comparable Clinical Efficacy to Tofacitinib and Baricitinib, but with a Distinct Immunomodulatory Effect on T Cell Activation

A 2025 in vitro comparative study evaluated the effects of six JAK inhibitors on myeloid cell differentiation and subsequent T cell stimulation [1]. The study found that myeloid cells differentiated in the presence of baricitinib (BAR) or upadacitinib (UPA) had a markedly reduced capacity to stimulate T cell proliferation compared to DMSO controls [1]. In contrast, myeloid cells generated with peficitinib (PEF) retained a T cell stimulatory capacity that was comparable or only slightly reduced relative to controls [1]. This indicates a differential effect on the myeloid compartment's ability to activate adaptive immunity.

Immunomodulation T Cell Response In Vitro Pharmacology

Distinct Metabolic Pathway: Peficitinib is Metabolized by NNMT/SULT2A1, Minimizing CYP-Mediated Drug-Drug Interactions

Peficitinib's primary metabolic route is via nicotinamide N-methyltransferase (NNMT) and sulfotransferase 2A1 (SULT2A1), unlike other JAK inhibitors such as tofacitinib, baricitinib, upadacitinib, and filgotinib, which are extensively metabolized by cytochrome P450 (CYP) enzymes (primarily CYP3A4) [1]. This is a class-level distinction.

Pharmacokinetics Drug Metabolism Drug-Drug Interactions

Peficitinib Hydrobromide Salt Form Offers Superior Stability for Formulation and Analytical Method Development

The hydrobromide salt of peficitinib is specifically selected to enhance the compound's chemical stability and solubility compared to its free base form . While direct quantitative data on stability improvement is proprietary, technical documentation confirms the hydrobromide form is more suitable for long-term storage, dissolution profiling, and serves as a robust reference standard for analytical method validation and quality control in pharmaceutical development .

Salt Form Stability Formulation Development Analytical Method

Strategic Research and Industrial Application Scenarios for Peficitinib (Hydrobromide)


In Vitro Studies Investigating JAK3-Dependent Signaling and Common Gamma Chain Cytokine Pathways

Given peficitinib's moderate selectivity for JAK3 (IC50: 0.71 nM), researchers should prioritize this compound when designing experiments aimed at modulating pathways downstream of cytokines that signal through the common gamma chain receptor (e.g., IL-2, IL-4, IL-7, IL-15) . Its distinct selectivity profile compared to tofacitinib makes it a more precise tool for dissecting JAK3-specific versus JAK1-specific contributions to immune cell function.

In Vivo Pharmacology Studies Requiring Co-Administration with CYP3A4-Modulating Agents

Peficitinib's unique, non-CYP metabolism via NNMT and SULT2A1 minimizes the risk of confounding drug-drug interactions in preclinical models [1]. Researchers conducting in vivo efficacy or toxicity studies where the animal model is also treated with a CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., rifampicin) should select peficitinib over tofacitinib or baricitinib to ensure the pharmacokinetics of the JAK inhibitor remain stable, leading to more interpretable and reproducible data.

Clinical Research and Real-World Evidence Generation Comparing JAK Inhibitor Efficacy vs. TNF-alpha Inhibitors

For clinical investigators planning observational studies or pragmatic trials in rheumatoid arthritis, peficitinib is an evidence-backed choice. A recent high-quality network meta-analysis provides strong, quantitative support for its superior efficacy (ACR20/50/70 response rates) compared to the widely used TNF-alpha inhibitor adalimumab [2]. This established comparator-based evidence gives a solid foundation for study design and hypothesis generation, distinguishing it from other JAK inhibitors that lack this specific demonstration of superiority.

Analytical Method Development, Bioequivalence Studies, and Formulation Research

For analytical chemists and formulation scientists in both innovative and generic pharmaceutical development, the hydrobromide salt of peficitinib is the definitive reference standard. Its enhanced chemical stability and solubility compared to the free base make it ideal for developing robust HPLC/UPLC methods, conducting dissolution testing, and preparing stable formulations . Procuring this specific salt form ensures greater accuracy and reproducibility in quality control and regulatory filing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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